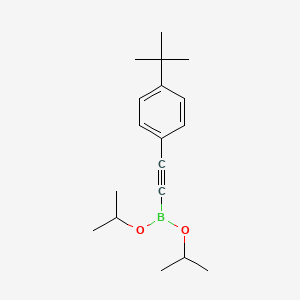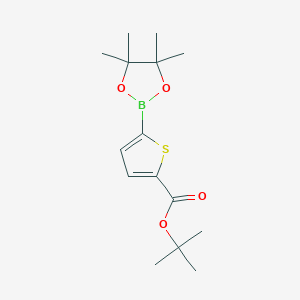
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
Vue d'ensemble
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde is a chemical compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin). It is often used in the synthesis of various intermediates for generating conjugated copolymers .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can crosslink with amines for producing COFs with imine linkages. The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .Applications De Recherche Scientifique
Hydrolysis Behavior and Products The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde (hereafter referred to by its structural description) demonstrates rapid hydrolysis in air, challenging the expectation of producing (quinolin-8-yl)boronic acid as a direct hydrolysis product. Instead, this process yields either the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on hydrolysis conditions. Both products, which differ in their degree of hydration, have been structurally characterized, highlighting the complex behavior of this compound in hydrolytic environments and questioning the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral, Lewis base-free form (Son et al., 2015).
Synthesis of Quinolinecarbaldehyde Compounds Research focusing on the synthesis of new quinoline-8-carbaldehyde compounds, including the facile synthesis of a series of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, has been reported. This involves one-pot synthesis reactions followed by intramolecular cyclization, underscoring the versatility of the compound in synthesizing novel organic structures with potential for varied applications in organic chemistry (Gao et al., 2012).
Crystal Structure and DFT Study The detailed structural analysis through X-ray diffraction and Density Functional Theory (DFT) calculations of related boric acid ester intermediates provides insights into their molecular and electronic structures. This research demonstrates the utility of these compounds in the exploration of their physicochemical properties and potential applications in materials science (Huang et al., 2021).
Organic Electron Donors Efficient synthesis of formyl boronate esters derived from carbazole and phenoxazine, serving as key electron donors, has been successfully achieved. These compounds, through multistep reactions including alkylation, formylation, bromination, and borylation, present significant interest for their roles as intermediates in various synthetic approaches, potentially impacting organic electronics and photovoltaic materials research (Bifari & El-Shishtawy, 2021).
Fluorescent Probes The synthesis of near-infrared indole carbazole borate fluorescent probes showcases the application of this compound in developing novel fluorescence probes. Such research points to its utility in bioimaging and molecular diagnostics, expanding the functional reach of quinoline derivatives in the realm of chemical biology and fluorescence microscopy (You-min, 2014).
Mécanisme D'action
Target of Action
Similar compounds are often used in the field of medicinal chemistry for the synthesis of bioactive molecules .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process is often facilitated by a palladium catalyst .
Biochemical Pathways
It’s worth noting that the borylation process can lead to the formation of new carbon-boron bonds . These bonds can be further functionalized, leading to a wide range of downstream effects depending on the specific context and conditions.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given its potential role in the synthesis of bioactive molecules , it could contribute to a wide range of biological effects.
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-11(10-19)14-12(13)6-5-9-18-14/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQLFBBUNDOEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655157 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-99-3 | |
| Record name | 8-Quinolinecarboxaldehyde, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)
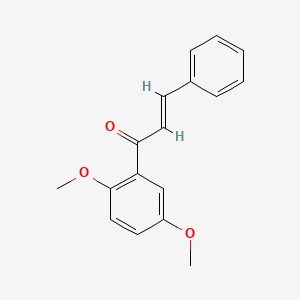

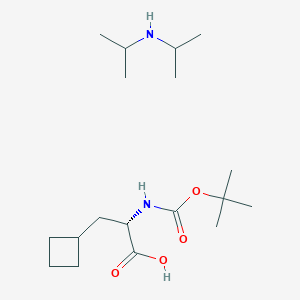
![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)

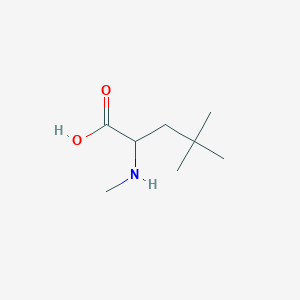
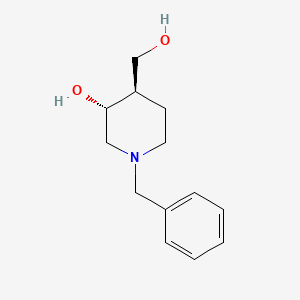

![6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B3097375.png)
